N-(2-chloro-4-nitrophenyl)butanamide
Description
N-(2-Chloro-4-nitrophenyl)butanamide is a substituted butanamide derivative characterized by a nitro group at the para position and a chlorine atom at the ortho position on the phenyl ring. This compound features additional substitutions, including a phenoxy group with a methyl and chlorine substituent, which influence its physicochemical properties. The butanamide backbone is critical for hydrogen bonding and solubility, while electron-withdrawing groups (nitro and chloro) enhance stability and reactivity .
Properties
IUPAC Name |
N-(2-chloro-4-nitrophenyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3/c1-2-3-10(14)12-9-5-4-7(13(15)16)6-8(9)11/h4-6H,2-3H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
METNXVRECIASDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between N-(2-chloro-4-nitrophenyl)butanamide derivatives and related compounds:
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing vs. In contrast, the methyl group in 2-ethyl-N-(2-methyl-4-nitrophenyl)butanamide is electron-donating, increasing solubility in nonpolar solvents . Fluorine substitution in 4-(2-Fluoro-4-nitrophenyl)-N-methylbutanamide introduces electronegativity without significantly altering steric bulk, improving membrane permeability .
- Solubility Trends: Phenolic or phenoxy substitutions (e.g., in N-(4-Acetylphenyl)-4-(2,4-dichlorophenoxy)-butanamide) reduce solubility due to increased hydrophobicity, whereas polar groups like acetyl enhance solubility in DMSO or ethanol . B17 (a niclosamide derivative with oxazine-dione substitutions) demonstrates superior solubility (10.6 mg/mL in DMSO) compared to its parent compound (1.6 mg/mL), highlighting the impact of heterocyclic modifications .
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